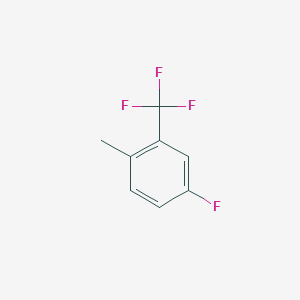

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

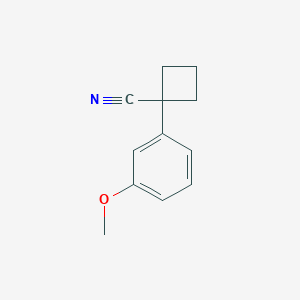

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene, also known as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, 1-Fluoro-4-(trifluoromethyl)benzene, NSC 88289, α,α,α,4-tetrafluorotoluene . It has a molecular formula of C7H4F4 and a molecular weight of 164.1003 .

Synthesis Analysis

While specific synthesis methods for 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene were not found, the synthesis of similar compounds often involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene include a molecular weight of 164.1003 .科学的研究の応用

Chemistry of Fluorinated Pyrroles

- Application Summary: Fluorinated pyrroles, which contain fluorine atoms and trifluoromethyl groups, are used in the synthesis of various physiologically active compounds. They are attractive synthetic targets for further investigation .

- Methods of Application: Synthetic approaches towards pyrroles involve various reaction types used to obtain the fluorinated pyrrole moiety . For example, direct fluorination of the pyrrole ring has been examined in several works .

- Results or Outcomes: Fluoropyrrole derivatives have been found to be important anti-inflammatory agents, stable GnRH receptor antagonists, inhibitors of HCV NS5B polymerase, and Angiotensin II receptor antagonists used in therapy for treating hypertension .

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application Summary: Trifluoromethyl (TFM, -CF3) groups have been incorporated into many FDA-approved drugs over the last 20 years .

- Methods of Application: The synthesis of these drugs often involves the incorporation of the TFM group as one of the pharmacophores .

- Results or Outcomes: More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Trifluorotoluene as a Solvent

- Application Summary: Trifluorotoluene is used as a specialty solvent in organic synthesis . It has similar solvating properties to dichloromethane, but with a higher boiling point, making it useful when conditions require higher boiling solvents .

- Methods of Application: Trifluorotoluene is used as a solvent in standard acylation, tosylation, and silylation reactions . It is also useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .

- Results or Outcomes: Trifluorotoluene has been found to be a low toxicity alternative to dichloromethane .

Trifluorotoluene as a Synthetic Intermediate

- Application Summary: Trifluorotoluene is used as a synthetic intermediate in the production of pesticides and pharmaceuticals .

- Methods of Application: A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction . This aniline is then converted to the urea .

- Results or Outcomes: 3-aminobenzotrifluoride is the precursor to the herbicide fluometuron . Flumetramide, a skeletal muscle relaxant, is also prepared from trifluorotoluene .

Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

- Application Summary: 1,3,5-Tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .

- Methods of Application: The synthesis involves reacting 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide .

- Results or Outcomes: The product, 2,4,6-tris(trifluoromethyl)benzoic acid, can be used in further synthetic transformations .

Use in Materials Engineering

- Application Summary: Fluorine-containing compounds, such as those with trifluoromethyl groups, are widely used in materials engineering .

- Methods of Application: These compounds are incorporated into various materials, including thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .

- Results or Outcomes: The incorporation of fluorine or fluorine-containing functional groups can enhance the properties of these materials .

特性

IUPAC Name |

4-fluoro-1-methyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLNKGOPDHIOCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598098 |

Source

|

| Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

CAS RN |

141872-92-6 |

Source

|

| Record name | 4-Fluoro-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)

![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)